2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and a phenylpropyl moiety
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXJBANYPFRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The piperidine ring is functionalized at the 1-position via sulfonylation using 4-chlorobenzenesulfonyl chloride.
Procedure :
- Piperidine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- 4-Chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
- Triethylamine (2.0 eq) is introduced to scavenge HCl.
- The reaction is stirred at room temperature for 12 hours.
Workup :
- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
- The organic layer is dried over MgSO₄ and concentrated.
Functionalization of the Piperidine Core
Introduction of the Acetic Acid Side Chain
The 2-position of the sulfonylated piperidine is alkylated with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid.
Step 1: Alkylation
Step 2: Hydrolysis
Amide Bond Formation
Coupling with 3-Phenylpropylamine
The acetic acid intermediate is activated and coupled with 3-phenylpropylamine.
Method A: Carbodiimide-Mediated Coupling
- Reagents : EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF, room temperature, 24 hours.
- Workup : Purification via silica gel chromatography (hexanes/EtOAc 8:1).
- Yield : 65–70%.
Method B: CDI/DMAP Activation
- Reagents : N,N'-Carbonyldiimidazole (CDI, 1.5 eq), DMAP (0.1 eq), DCM, 20°C, 5 hours.
- Yield : 75–80%.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Essential for sulfonylation to neutralize HCl.
- Lutidine : Reduces epimerization during amide coupling.
Analytical Characterization
Structural Confirmation
Physicochemical Properties
Challenges and Alternative Routes
Stereochemical Control
Racemization at the piperidine 2-position occurs above 25°C, necessitating low-temperature conditions.
Green Chemistry Approaches
- Microwave-Assisted Synthesis : Reduces reaction time for amide coupling from 24 hours to 30 minutes.
- Solvent-Free Sulfonylation : Pilot studies show 60% yield using ball milling.
Industrial-Scale Production
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and phenylpropyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
Uniqueness
What sets 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide apart from similar compounds is the presence of the 4-chlorophenyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.92 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, such as acetylcholinesterase, contributing to its potential use in treating neurological disorders.
- Antibacterial Activity: Similar compounds have demonstrated significant antibacterial properties against various strains, indicating potential applications in treating infections.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antibacterial Activity:
- Anticancer Properties:
- Enzyme Inhibition:
Research Findings
Several studies have investigated the biological activities of related compounds:
Case Studies
-
Antibacterial Screening:
A series of synthesized compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness. Compounds with similar structural features demonstrated notable antibacterial activity, particularly against E. coli and Staphylococcus aureus. -
Cytotoxicity Assays:
In vitro studies on human cancer cell lines revealed that certain derivatives exhibited IC50 values indicating significant cytotoxic effects, supporting their potential as anticancer agents.
Q & A
Q. What are the key steps and considerations in synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : React a piperidine derivative with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.
- Step 2 : Functionalize the piperidine ring with an acetamide moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Purify intermediates using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
Critical considerations include solvent selection (e.g., dichloromethane for sulfonylation), temperature control (0–25°C for exothermic steps), and stoichiometric ratios to minimize byproducts .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolves 3D conformation and crystallographic packing (e.g., sulfonamide bond angles) .
Purity is assessed via HPLC (>95%) and elemental analysis .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacological activity?
- Methodological Answer :
- In vitro assays :
- Binding assays : Radioligand displacement studies (e.g., for GPCR targets) with IC50 determination.
- Functional assays : Enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorogenic substrates.
- Cell-based models : Cytotoxicity screening (MTT assay) and pathway modulation (e.g., NF-κB luciferase reporter assays) .
Include positive/negative controls and triplicate replicates to ensure reproducibility .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?
- Methodological Answer :
- Verify assay conditions : Check pH, temperature, and solvent compatibility (e.g., DMSO tolerance in cell-based assays).
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays yield discrepancies.
- Compound stability : Assess degradation via LC-MS under assay conditions (e.g., oxidative or hydrolytic susceptibility) .
Q. What strategies optimize the sulfonylation reaction efficiency in synthesizing analogous derivatives?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance sulfonyl chloride reactivity.
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation.
- Temperature gradients : Stepwise heating (25°C → reflux) to drive reaction completion while minimizing decomposition .
Reaction progress is tracked via TLC (Rf comparison) and quenched with ice-water to isolate products .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Predict binding poses in target proteins (e.g., COX-2) using AutoDock Vina.
- Mutagenesis studies : Introduce point mutations in putative binding pockets (e.g., Ser530 in COX-2) to validate interactions.
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsomal assays .
Data Analysis and Structural Insights
Q. How can researchers resolve ambiguities in NMR spectra due to conformational flexibility?
- Methodological Answer :
- Variable-temperature NMR : Cool samples to –40°C to slow piperidine ring inversion, splitting overlapping peaks.
- 2D NMR : ROESY correlations identify spatial proximity of sulfonyl and phenyl groups .
Q. What crystallographic data reveal about the compound’s bioactive conformation?
- Methodological Answer : X-ray structures (e.g., CCDC entries) show:
- Sulfonamide geometry : Dihedral angles (~75°) between the piperidine and chlorophenyl groups.
- Hydrogen bonding : Acetamide carbonyl interactions with water or protein residues in co-crystal structures .
Reaction Design and Optimization
Q. How can chemoselective approaches improve yield in multi-step syntheses?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation.
- Sequential reactions : Prioritize sulfonylation before introducing the 3-phenylpropyl acetamide group to avoid side reactions .
Q. What analytical tools best monitor reaction intermediates with similar polarity?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Gradient elution (20% → 80% acetonitrile in water) resolves intermediates.
- LC-MS : Real-time tracking of molecular ions (e.g., m/z 465.0 for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
